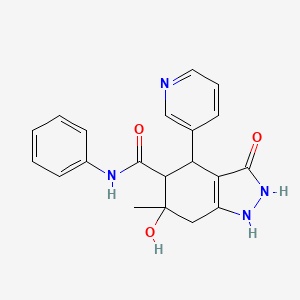
3,6-dihydroxy-6-methyl-N-phenyl-4-(pyridin-3-yl)-4,5,6,7-tetrahydro-2H-indazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(3-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methyl, phenyl, pyridinyl, and carboxamide. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(3-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable diketone.
Functional Group Introduction: The hydroxyl, methyl, phenyl, and pyridinyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions. Purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(3-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of nitro groups may produce amines.
Scientific Research Applications
3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(3-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(3-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(2-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE: Similar structure but with a different position of the pyridinyl group.
3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(4-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
The uniqueness of 3,6-DIHYDROXY-6-METHYL-N-PHENYL-4-(3-PYRIDINYL)-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXAMIDE lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-hydroxy-6-methyl-3-oxo-N-phenyl-4-pyridin-3-yl-2,4,5,7-tetrahydro-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-20(27)10-14-16(18(25)24-23-14)15(12-6-5-9-21-11-12)17(20)19(26)22-13-7-3-2-4-8-13/h2-9,11,15,17,27H,10H2,1H3,(H,22,26)(H2,23,24,25) |
InChI Key |
AMYIAQLYPPTENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C1C(=O)NC3=CC=CC=C3)C4=CN=CC=C4)C(=O)NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


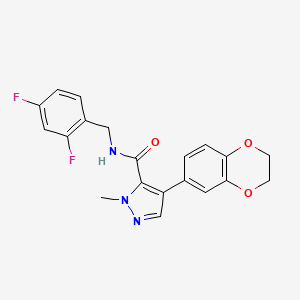
![4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11050375.png)
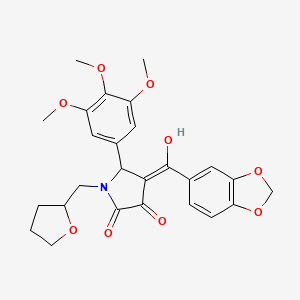
![3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B11050397.png)
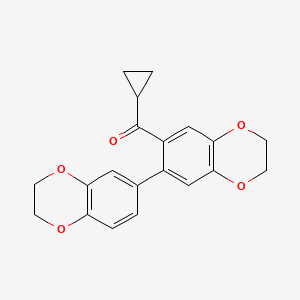
![5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol](/img/structure/B11050404.png)
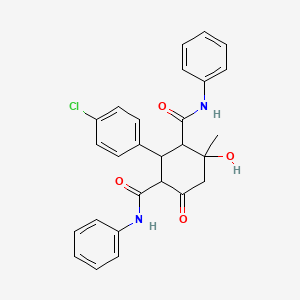
![N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B11050426.png)
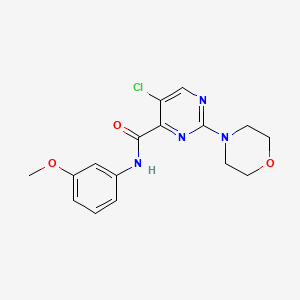
![5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B11050436.png)
![1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione](/img/structure/B11050438.png)
![Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-](/img/structure/B11050439.png)
![6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050447.png)
![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050460.png)
